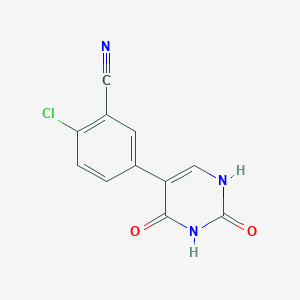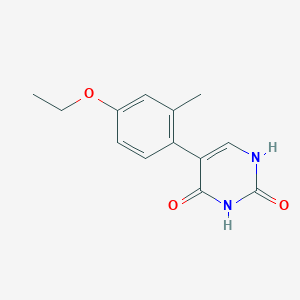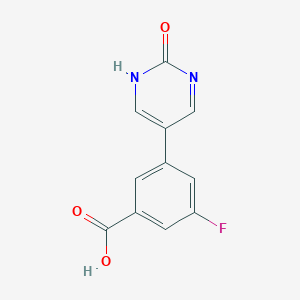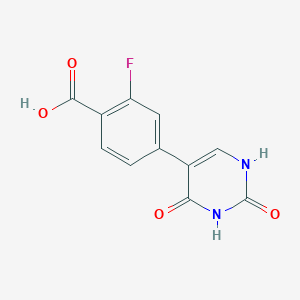
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% (5-CFHP-2-HP), is a small molecule compound with a wide range of applications in scientific research. It is a member of the hydroxypyrimidine family, which has been studied for its potential use in pharmaceuticals, agricultural chemicals, and other industrial products. 5-CFHP-2-HP has a wide range of biochemical and physiological effects, and is used in laboratory experiments to study the effects of small molecules on biological systems.
科学的研究の応用
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% has a wide range of applications in scientific research. It is used to study the effects of small molecules on biological systems, as well as to investigate the biochemical and physiological effects of small molecules on cells. It has also been used to study the pharmacological properties of small molecules, and to investigate the potential therapeutic effects of small molecules on diseases.
作用機序
The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is believed to act on cells by binding to specific receptors and activating specific biochemical pathways. It is thought to interact with proteins involved in signal transduction, and to trigger the release of second messengers, such as cyclic adenosine monophosphate (cAMP), which can then activate other biochemical pathways.
Biochemical and Physiological Effects
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant effects, as well as to modulate the expression of genes involved in cell proliferation and differentiation. It has also been shown to have anti-cancer effects, as well as to modulate the expression of genes involved in cell death and apoptosis.
実験室実験の利点と制限
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive and readily available. However, it is also relatively unstable and can be degraded by heat, light, and oxygen.
将来の方向性
There are a number of potential future directions for the use of 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% in scientific research. One potential direction is to investigate the potential therapeutic effects of 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% on diseases, such as cancer, diabetes, and cardiovascular diseases. Another potential direction is to use 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% to study the effects of small molecules on gene expression and signal transduction pathways. Furthermore, 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% could be used to study the potential applications of small molecules in drug development and agricultural chemicals. Finally, 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% could be used to investigate the potential toxicity of small molecules and their effects on the environment.
合成法
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% is synthesized through a series of chemical reactions. The first step involves the reaction of 4-carboxy-3-fluorophenyl-2-hydroxypyrimidine with sodium hydroxide to form a sodium salt. The sodium salt is then treated with a base, such as potassium hydroxide, to form a potassium salt. This potassium salt is then subjected to a dehydration reaction with acetic anhydride to form 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95%. The reaction is typically carried out in aqueous solution at a temperature of 70-80°C for 1-2 hours.
特性
IUPAC Name |
2-fluoro-4-(2-oxo-1H-pyrimidin-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-9-3-6(1-2-8(9)10(15)16)7-4-13-11(17)14-5-7/h1-5H,(H,15,16)(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULIQCQGCHEFIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)N=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686843 |
Source


|
| Record name | 2-Fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111103-62-8 |
Source


|
| Record name | 2-Fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[Benzo(b)thiophen-2-yl]-(2,4)-dihydroxypyrimidine, 95%](/img/structure/B6385670.png)












